molecular formula C17H15FN2OS2 B3396389 N-(4-fluorophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide CAS No. 1017663-01-2

N-(4-fluorophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide

Cat. No.: B3396389
CAS No.: 1017663-01-2
M. Wt: 346.4 g/mol
InChI Key: ZUGKTIPULSSFTA-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a heterocyclic organic compound featuring a thiazole core substituted with a methyl group at position 2 and a thiophen-2-yl group at position 2. The propanamide backbone links this thiazole moiety to a 4-fluorophenyl group, conferring distinct electronic and steric properties.

Properties

IUPAC Name

N-(4-fluorophenyl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS2/c1-11-19-17(14-3-2-10-22-14)15(23-11)8-9-16(21)20-13-6-4-12(18)5-7-13/h2-7,10H,8-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGKTIPULSSFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CCC(=O)NC2=CC=C(C=C2)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thiourea under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated thiazole intermediate.

    Attachment of the Fluorophenyl Group: The 4-fluorophenyl group can be attached through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable leaving group.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amide coupling reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N-(4-fluorophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound is used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or allosteric sites on proteins. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of thiazole-thiophene and 4-fluorophenyl-propanamide motifs. Below is a comparative analysis with structurally related compounds:

Compound Name Structural Features Key Differences Biological Activities Reference
N-(4-fluorophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide Thiazole, thiophen-2-yl, 4-fluorophenyl, propanamide Reference compound Potential anticancer, enzyme inhibition
Ethyl 4-(4-fluorophenyl)-2-methylthiazole-5-carboxylate Thiazole, 4-fluorophenyl, ester group Carboxylate ester instead of propanamide Antimicrobial, lower metabolic stability
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide Thiadiazole instead of thiazole, phenylpropanamide Thiadiazole core alters electronic properties Anticancer, antimicrobial
N-(2-chlorophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide Chlorophenyl instead of fluorophenyl Chlorine vs. fluorine substituent Similar enzyme inhibition, varied pharmacokinetics
3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(4-(4-methylpiperazin-1-yl)phenyl)propanamide Piperazinylphenyl group Enhanced solubility and receptor binding Anticancer (cell proliferation inhibition)

Physicochemical Properties

Property Target Compound Ethyl 4-(4-fluorophenyl)-2-methylthiazole-5-carboxylate N-(2-chlorophenyl) Analog
Molecular Formula C₁₇H₁₆FN₃OS₂ C₁₃H₁₂FNO₂S C₁₇H₁₆ClN₃OS₂
Molecular Weight 361.45 g/mol 265.30 g/mol 377.90 g/mol
LogP (Predicted) 3.8 2.5 4.1
Solubility Low (lipophilic) Moderate (ester group) Low

The higher logP of the target compound compared to its ester analog reflects increased lipophilicity, favoring membrane permeability but limiting aqueous solubility .

Biological Activity

N-(4-fluorophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and applications in various fields.

Chemical Structure and Properties

The compound features a fluorophenyl group, a thiazole ring, and a thiophene ring, which contribute to its biological properties. Its molecular formula is C15H14F1N1S2C_{15}H_{14}F_{1}N_{1}S_{2} with a molecular weight of approximately 295.41 g/mol.

This compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
  • Receptor Modulation : It can interact with various receptors, affecting signal transduction pathways that are crucial for cellular responses.

Antiviral Activity

Research indicates that compounds similar to this compound display significant antiviral properties. For instance, thiazolidinone derivatives have shown efficacy against Hepatitis C virus (HCV) NS5B RNA polymerase with IC50 values around 32.2 μM . This suggests that the compound may also possess antiviral potential.

Antimicrobial Properties

Studies have demonstrated that thiazole and thiophene-containing compounds exhibit antimicrobial activity. For example, compounds with similar structures have shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM . This positions this compound as a candidate for further antimicrobial research.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research into related compounds has indicated that thiazole derivatives can inhibit cancer cell proliferation by modulating key signaling pathways involved in tumor growth. The precise mechanisms remain to be fully elucidated but warrant further investigation.

Case Studies

  • Study on Thiazole Derivatives : A study examined various thiazole derivatives for their antiviral and anticancer properties, noting that modifications at specific positions significantly influenced their biological activity .
  • Antimicrobial Efficacy : Another study focused on the antibacterial activity of thiophene-containing compounds, demonstrating that structural variations could enhance their effectiveness against resistant strains of bacteria .

Data Summary

PropertyValue
Molecular FormulaC15H14F1N1S2C_{15}H_{14}F_{1}N_{1}S_{2}
Molecular Weight295.41 g/mol
Antiviral IC50~32.2 μM
Antimicrobial MIC Range15.625 - 125 μM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide

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